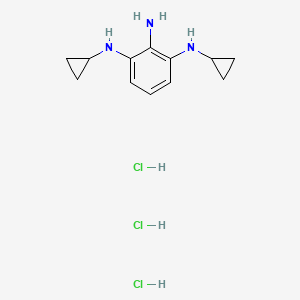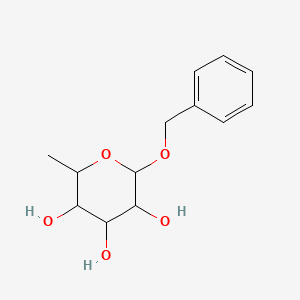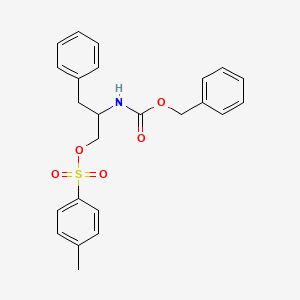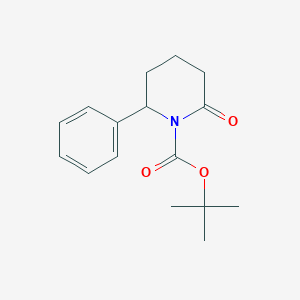
(R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid is a chiral amino acid derivative that features an indole moiety. This compound is structurally related to tryptophan, an essential amino acid, and is known for its significant role in various biochemical processes. The indole ring is a common structural motif in many biologically active compounds, making this compound of particular interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available indole-3-carboxaldehyde.
Reductive Amination: Indole-3-carboxaldehyde undergoes reductive amination with ®-2-aminopropanoic acid in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the desired ®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in metabolic pathways and as a precursor to neurotransmitters such as serotonin.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of ®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid involves its interaction with various molecular targets:
Molecular Targets: It can bind to receptors such as serotonin receptors, influencing neurotransmission and mood regulation.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
®-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid is unique due to its chiral nature and specific structural features that allow it to interact with a wide range of biological targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5-6,13H2,(H,15,16)/t8-/m1/s1 |
Clave InChI |
DCANZKNKGZKOKH-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CN)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)






![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)


![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)

![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
